4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl-
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Overview
Description
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable thiocarbonyl compound in the presence of a base such as potassium hydroxide. The reaction is usually carried out in an organic solvent like ethanol, and the mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Substituted thiazines
Scientific Research Applications
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5,6-dihydro-4H-1,3-thiazin-2-amine
- N-(2,5-dimethylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
- N-(4-methoxy-3-methylphenyl)-5,6-dihydro-4H-1,3-thiazin-2-amine
Uniqueness
4H-1,3-Thiazin-2-amine, 5,6-dihydro-N-2-pyridinyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
662142-20-3 |
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Molecular Formula |
C9H11N3S |
Molecular Weight |
193.27 g/mol |
IUPAC Name |
N-pyridin-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C9H11N3S/c1-2-5-10-8(4-1)12-9-11-6-3-7-13-9/h1-2,4-5H,3,6-7H2,(H,10,11,12) |
InChI Key |
KHPHTVJGAAUUNX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=N2 |
Origin of Product |
United States |
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